![molecular formula C6H7F4NO4 B2762282 Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate CAS No. 326879-67-8](/img/structure/B2762282.png)

Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

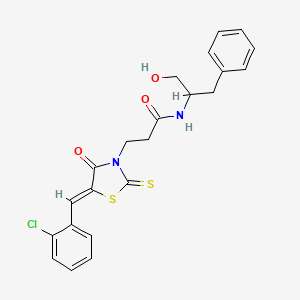

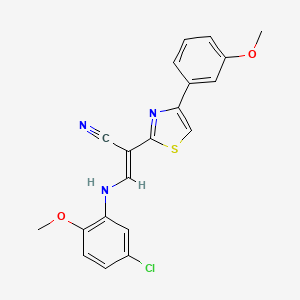

“Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate” is a chemical compound with the molecular formula C6H7F4NO4 . It is a complex organic compound that contains fluorine atoms.

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C6H7F4NO4. It contains six carbon atoms, seven hydrogen atoms, four fluorine atoms, one nitrogen atom, and four oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate” are not available, similar compounds have been studied for their behavior in cycloaddition and cyclocondensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For instance, the presence of fluorine atoms in the compound could influence its reactivity and stability. Unfortunately, specific physical and chemical properties for this compound are not available in the current resources .Scientific Research Applications

- Trifluoromethyl Group Synthesis : Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate serves as a valuable precursor for introducing trifluoromethyl groups into organic molecules. Researchers use it to synthesize compounds with enhanced biological activity or improved pharmacokinetic properties .

- Dual Inhibitors : The compound is involved in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase .

- Trifluoromethylpyridine Derivatives : Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate contributes to the synthesis of trifluoromethylpyridine (TFMP) and its derivatives. These compounds find use in the agrochemical industry, particularly in crop protection against pests .

- Alpelisib Synthesis : In the pharmaceutical field, this compound plays a crucial role in the synthesis of alpelisib, a selective PI3Kα inhibitor used in cancer therapy. The synthetic route involves converting 3,3,3-trifluoro-2,2-dimethylpropanoic acid to the corresponding chloride intermediate .

- Cycloaddition and Cyclocondensation Reactions : Researchers have studied the behavior of methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate in cycloaddition and cyclocondensation reactions. For example, it reacts with dimethylcyanamide to yield a thiazolo[3,2-a][1,3,5]triazine derivative .

Synthetic Chemistry and Medicinal Chemistry

Agrochemical Applications

Pharmaceutical Research

Heterocyclic Chemistry

properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F4NO4/c1-15-4(13)5(14,6(8,9)10)11-3(12)2-7/h14H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTHFIRHWBBQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(NC(=O)CF)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762199.png)

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)

![N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2762217.png)

![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)

![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)